molecular formula C10H18N2O2 B1143296 tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 181941-45-7

tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

Cat. No. B1143296
M. Wt: 198.26212
InChI Key:
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Description

Synthesis and Analysis The synthesis of 3-(4-Fluorophenyl)but-2-enoic acid involves complex chemical reactions, where it acts as a precursor or component in various chemical formulations. For instance, it is utilized in the synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals, which exhibit a broad nematic mesophase, low melting points, and high clearing points, making them potential candidates for liquid crystal display mixtures (Jiang et al., 2012). Additionally, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, showcasing diverse physico-chemical properties, which include hydration and bidentate ligand action of the carboxylate groups (Ferenc et al., 2017).

Molecular Structure and Chemical Reactions The molecular structure and reactions of 3-(4-Fluorophenyl)but-2-enoic acid derivatives have been extensively studied. For example, structural investigations of related compounds via X-ray crystallography, spectroscopy, and DFT calculations reveal insights into intramolecular interactions, molecular stabilization, and vibrational modes, which significantly influence their chemical reactivity and properties (Venkatesan et al., 2016). Such detailed analyses contribute to understanding the compound's behavior in various chemical environments and its potential applications in material science and chemistry.

Properties and Applications The properties of 3-(4-Fluorophenyl)but-2-enoic acid and its derivatives, including their mesomorphic, thermal, and magnetic characteristics, have significant implications for their application in fields such as liquid crystal technology and material synthesis. The variations in these properties are influenced by molecular modifications, such as the introduction of fluoro substituents, which affect the liquid crystals' mesophase and thermal behavior, thereby tailoring them for specific uses (Jiang et al., 2012).

Scientific Research Applications

Synthesis and Chemical Structure

  • tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is involved in various chemical synthesis processes. For instance, its derivatives play a role in the scalable synthesis of specific bicyclic compounds, highlighting the importance of stereoselective synthesis methods in creating these complex structures (Wang et al., 2013).
  • The chemical's structure has been utilized in the synthesis of constrained β-amino acid precursors, demonstrating its role in producing amino acid derivatives with potential applications in oligomer formation (Krow et al., 2016).

Applications in Drug Discovery and Development

  • In the realm of drug discovery, tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate serves as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors. Its synthesis via an efficient one-pot, two-step telescoped sequence underlines its practicality in pharmaceutical manufacturing (Li et al., 2012).
  • It is also involved in the preparation of advanced heterocyclic intermediates, such as 6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane, showcasing its application in creating nitrogen-rich compounds for various pharmaceutical purposes (Sirois et al., 2018).

Miscellaneous Uses

  • The compound's molecular structure has been extensively studied, contributing to the broader understanding of cyclic amino acid esters and their potential in various chemical applications (Moriguchi et al., 2014).
  • It has been characterized using advanced spectroscopic techniques, furthering knowledge in the field of chemical analysis and structural characterization (Aouine et al., 2016).

properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHTZGBRXSYOMG-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12C[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

CAS RN

1895870-72-0
Record name rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
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